molecular formula C10H8O3 B6263355 (2E)-3-(1,3-dioxaindan-5-yl)prop-2-enal CAS No. 58095-77-5

(2E)-3-(1,3-dioxaindan-5-yl)prop-2-enal

Cat. No.: B6263355
CAS No.: 58095-77-5
M. Wt: 176.2
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Description

(2E)-3-(1,3-Dioxaindan-5-yl)prop-2-enal, also known as 3,4-methylenedioxycinnamaldehyde, is a cinnamaldehyde derivative featuring a 1,3-dioxaindan (methylenedioxy) substituent at the 5-position of the aromatic ring. Its IUPAC name reflects the trans-configuration (2E) of the α,β-unsaturated aldehyde moiety. This compound is structurally characterized by a fused 1,3-dioxolane ring, which enhances electron density in the aromatic system and influences its reactivity and biological activity . It has been identified in Piper philippinum and exhibits notable antimicrobial, antioxidant, and anti-inflammatory properties .

Properties

CAS No.

58095-77-5

Molecular Formula

C10H8O3

Molecular Weight

176.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,3-dioxaindan-5-yl)prop-2-enal typically involves the following steps:

    Formation of the 1,3-dioxaindan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the propenal group:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1,3-dioxaindan-5-yl)prop-2-enal undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the propenal group, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

(2E)-3-(1,3-dioxaindan-5-yl)prop-2-enal has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(1,3-dioxaindan-5-yl)prop-2-enal involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.

    Interacting with nucleic acids: Affecting gene expression and cellular functions.

    Participating in redox reactions: Influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared below with key analogs, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison
Compound Name Substituent Position/Type Molecular Formula Molecular Weight Key Biological Activities Source/Application
(2E)-3-(1,3-Dioxaindan-5-yl)prop-2-enal 5-position (1,3-dioxolane) C₁₀H₈O₃ 176.17 Antimicrobial, antioxidant, anti-inflammatory Piper philippinum
3-(4-Methoxyphenyl)prop-2-enal 4-methoxy C₁₀H₁₀O₂ 162.19 Limited data; potential flavor/fragrance use Synthetic intermediates
2-Methoxycinnamaldehyde (Cassia stearoptene) 2-methoxy C₁₀H₁₀O₂ 162.19 Antifungal, insecticidal Cinnamomum cassia
2-Hydroxycinnamaldehyde 2-hydroxy C₉H₈O₂ 148.16 Antiproliferative, tyrosinase inhibition Synthetic/plant sources
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ol 4-methoxy, alcohol C₁₀H₁₂O₂ 164.20 Intermediate in organic synthesis Synthetic pathways
(2E)-3-(1,3-Dioxaindan-5-yl)prop-2-enoic acid 5-position (1,3-dioxolane, carboxylic acid) C₁₀H₈O₄ 192.17 Pharmaceutical precursor Synthetic/biological studies

Key Findings and Analysis

Substituent Position and Electronic Effects: The methylenedioxy group in the target compound creates a rigid, electron-rich aromatic system, enhancing stability and resonance effects compared to mono-substituted analogs like 4-methoxy or 2-methoxy derivatives . Ortho-substituents (e.g., 2-methoxy or 2-hydroxy) introduce steric hindrance, reducing conjugation efficiency and altering reactivity. For example, 2-methoxycinnamaldehyde (Cassia stearoptene) shows stronger antifungal activity than para-substituted analogs, likely due to improved target binding .

Functional Group Influence :

  • The aldehyde group in the target compound confers higher electrophilicity, making it reactive in nucleophilic additions (e.g., Schiff base formation). In contrast, the alcohol derivative (C₁₀H₁₂O₂) is less reactive and serves primarily as a synthetic intermediate .
  • Carboxylic acid derivatives (e.g., 3,4-methylenedioxycinnamic acid) exhibit increased polarity and are often utilized in drug design for improved solubility .

Biological Activity :

  • The methylenedioxy moiety in the target compound correlates with broad-spectrum antimicrobial activity, surpassing 4-methoxy analogs in potency .
  • 2-Hydroxycinnamaldehyde demonstrates unique tyrosinase inhibition, highlighting how hydroxyl groups in the ortho position can modulate enzyme interactions .

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